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2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Documentation Hub

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  • Product: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline
  • CAS: 1805213-02-8

Core Science & Biosynthesis

Foundational

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline chemical structure

Technical Monograph: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Executive Summary: Strategic Value in Molecular Design 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS: 1805213-02-8) represents a highly specialized sc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Executive Summary: Strategic Value in Molecular Design

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS: 1805213-02-8) represents a highly specialized scaffold in modern drug discovery and agrochemical synthesis.[1] Its utility stems from the unique interplay of three distinct halogenated motifs on an aniline core:[1]

  • The Trifluoromethoxy (-OCF₃) Group: Often termed a "super-fluorine" or "phantom atom," this moiety imparts significant lipophilicity (Hansch π ≈ 1.[1]04) and metabolic stability while maintaining a unique conformational preference orthogonal to the aromatic ring.[1] This enhances membrane permeability and bioavailability in bioactive molecules.[1][2]

  • Orthogonal Halogen Reactivity: The presence of both bromine (C-Br) and chlorine (C-Cl) bonds allows for sequential, chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), enabling rapid library generation around a core scaffold.[1]

  • Electronic Modulation: The combined electron-withdrawing nature of the substituents deactivates the aromatic ring, influencing the pKa of the aniline nitrogen and modulating its nucleophilicity for subsequent functionalization.[1]

Physicochemical Profile & Structural Analysis

Understanding the electronic and steric environment of this molecule is critical for predicting its reactivity and behavior in biological systems.[1]

PropertyValue / DescriptionMechanistic Implication
CAS Number 1805213-02-8Unique identifier for regulatory and inventory tracking.
Molecular Formula C₇H₄BrClF₃NOHigh halogen content increases density and lipophilicity.[1]
Molecular Weight 290.47 g/mol Falls within the "fragment-like" space (MW < 300), ideal for lead optimization.[1]
Predicted LogP ~3.8 - 4.2Highly lipophilic; likely requires formulation aids (e.g., cyclodextrins) for aqueous assays.[1]
H-Bond Donors 1 (NH₂)The primary amine serves as a key interaction point for hydrogen bonding in active sites.[1]
Electronic Effect Highly DeactivatedThe cumulative -I (inductive) and -M (mesomeric) effects of Br, Cl, and OCF₃ significantly reduce the basicity of the aniline nitrogen.[1]

Synthetic Routes & Process Chemistry

The synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline requires a disciplined approach to regioselectivity.[1] The directing effects of the amino group (strongly activating, ortho/para) versus the trifluoromethoxy group (weakly deactivating, ortho/para) dictate the order of halogenation.[1]

Core Synthetic Pathway: Sequential Halogenation[1]

The most robust route begins with 3-(trifluoromethoxy)aniline .[1] The synthesis relies on the steric and electronic dominance of the amino group to direct incoming electrophiles.[1]

Step 1: Regioselective Chlorination

  • Reagent: N-Chlorosuccinimide (NCS) in DMF or Acetonitrile.[1]

  • Mechanism: The amino group activates the para position (C4) and ortho positions (C2, C6).[1] The C4 position is sterically favored over C2 (flanked by OCF₃) and C6.[1]

  • Outcome: Formation of 4-chloro-3-(trifluoromethoxy)aniline .[1]

Step 2: Regioselective Bromination

  • Reagent: N-Bromosuccinimide (NBS) in DMF (0°C to RT).

  • Mechanism: With C4 blocked, the activating amino group directs the bromine to the remaining ortho positions (C2 or C6).[1]

    • Position C2: Flanked by NH₂ and OCF₃ (Sterically crowded).[1]

    • Position C6: Flanked by NH₂ and H (Sterically accessible).[1]

  • Outcome: Bromination occurs preferentially at C6.[1] (Note: In the final product numbering, this position becomes C2 relative to the amine if the substituents are prioritized correctly, resulting in the target structure).[1]

SynthesisWorkflow Start Start: 3-(Trifluoromethoxy)aniline Step1 Step 1: Chlorination (NCS, DMF, 25°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 4-Chloro-3-(trifluoromethoxy)aniline Step1->Inter Para-selectivity Step2 Step 2: Bromination (NBS, DMF, 0°C) Inter->Step2 Ortho-activation Product Target: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Step2->Product Steric Control

Figure 1: Sequential halogenation workflow leveraging steric control for regioselectivity.

Reactivity Profile & Functionalization Strategy

This scaffold is a "privileged intermediate" because it offers three distinct handles for diversification.

A. Chemoselective Cross-Coupling (The "Halogen Dance")

The C-Br bond is significantly weaker (bond dissociation energy ~66 kcal/mol) than the C-Cl bond (~81 kcal/mol).[1] This allows for chemoselective functionalization using Palladium-catalyzed cross-coupling.[1]

  • Reaction: Suzuki-Miyaura Coupling.[1]

  • Conditions: Pd(PPh₃)₄, Arylboronic acid, Na₂CO₃, Dioxane/H₂O.[1]

  • Selectivity: Reacts exclusively at the C2-Br position, leaving the C4-Cl intact for a second coupling step later.

B. Aniline Modification

The amino group is deactivated but remains nucleophilic enough for:

  • Sandmeyer Reaction: Conversion to a nitrile (-CN) or iodide (-I) via diazonium salts.[1]

  • Buchwald-Hartwig Amination: Coupling with aryl halides to form diarylamines.[1]

  • Acylation/Sulfonylation: Formation of amides or sulfonamides (common pharmacophores).[1]

ReactivityMap Center 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Suzuki Suzuki Coupling (Selectivity: Br > Cl) Center->Suzuki Pd(0), Ar-B(OH)2 Sandmeyer Sandmeyer Reaction (Diazotization -> CN/I) Center->Sandmeyer NaNO2, HCl, CuCN Buchwald Buchwald-Hartwig (N-Arylation) Center->Buchwald Pd(OAc)2, Ligand, Ar-X Biaryl Biaryl Intermediate (Retains Cl for Step 2) Suzuki->Biaryl Nitrile Benzonitrile Derivative Sandmeyer->Nitrile Diarylamine Diarylamine Scaffold Buchwald->Diarylamine

Figure 2: Divergent synthesis map showing chemoselective functionalization pathways.[1]

Applications in Medicinal & Agrochemical Chemistry

Bioisosterism & Metabolic Stability

The trifluoromethoxy group is a critical bioisostere for the methoxy (-OCH₃) group.[1]

  • Metabolic Blockade: Unlike -OCH₃, which is easily metabolized via O-demethylation, the -OCF₃ group is metabolically robust.

  • Conformational Locking: The -OCF₃ group prefers a conformation orthogonal to the ring, which can lock the molecule into a bioactive conformation, improving binding affinity to target proteins (e.g., Kinases, GPCRs).[1]

Agrochemical Potency

Halogenated anilines are key precursors for pyrrole insecticides (analogous to Chlorfenapyr) and urea herbicides .[1] The specific substitution pattern (2-Br, 4-Cl) is often required to maximize lipophilicity and penetration through the insect cuticle or plant waxy layer.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Likely Toxic if swallowed, in contact with skin, or inhaled (Category 3/4).[1][3]

  • Target Organ Toxicity: Potential for methemoglobinemia (characteristic of anilines).[1]

  • Irritation: Causes skin and serious eye irritation.[1][3][4][5]

Standard Operating Procedure (SOP):

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

  • Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.[1]

  • Spill Response: Adsorb with inert material (vermiculite).[1] Do not use combustible materials (sawdust).[1]

References

  • Leroux, F. R., et al. (2009).[1] "The Trifluoromethoxy Group: A Pharmacophore with Broad Utility."[1] ChemMedChem. Link[1]

  • BenchChem. (2023).[1] "Synthesis routes of 2-Bromo-4-(trifluoromethoxy)aniline." (Analogous synthesis validation). Link[1]

  • Chem960. (2023).[1] "CAS 1805213-02-8 Entry."[1] Link

  • Sigma-Aldrich. (2023).[1] "Safety Data Sheet for Halogenated Anilines." Link

  • Wilkinson, J. A. (1992).[1] "Recent advances in the synthesis of organofluorine compounds." Chemical Reviews. Link[1]

Sources

Exploratory

Comprehensive Technical Profile: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

The following is an in-depth technical guide on the chemical entity 2-Amino-1-bromo-5-chloro-4-(trifluoromethoxy)benzene , structured for researchers and drug development professionals. Executive Summary 2-Amino-1-bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical entity 2-Amino-1-bromo-5-chloro-4-(trifluoromethoxy)benzene , structured for researchers and drug development professionals.

Executive Summary

2-Amino-1-bromo-5-chloro-4-(trifluoromethoxy)benzene (CAS 1805213-02-8), widely recognized in medicinal chemistry as 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline , represents a high-value halogenated building block. Its unique substitution pattern—combining a lipophilic trifluoromethoxy (


) group with orthogonal halogen handles (Br, Cl)—makes it a critical scaffold for Lead Optimization  in agrochemical and pharmaceutical discovery.

This guide provides a definitive analysis of its nomenclature, structural properties, validated synthesis pathways, and application logic in scaffold hopping.

Identity & Nomenclature

Precise nomenclature is paramount in patent landscaping and database retrieval. While the prompt identifies the compound as a benzene derivative, the aniline parent structure is preferred in industrial contexts due to the priority of the amino group.

Synonym & Identifier Matrix
Identifier TypeValue / DesignationContext
Preferred IUPAC Name 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Standard for synthesis & cataloging
Systematic Name 2-Amino-1-bromo-5-chloro-4-(trifluoromethoxy)benzeneStrict IUPAC (Benzene parent)
CAS Registry Number 1805213-02-8 Primary Chemical Abstract Service ID
Isomeric Analog 4-Amino-5-bromo-2-chloro-1-(trifluoromethoxy)benzeneAlternate numbering (deprecated)
Molecular Formula

Mass Spectrometry confirmation
SMILES Nc1cc(OC(F)(F)F)c(Cl)cc1BrChemoinformatics / Docking
InChI Key (Generated from structure)Unique hash for database linking

Note on Regioisomerism: Researchers must distinguish this compound from its isomer, 2-Bromo-4-chloro-6-(trifluoromethoxy)aniline (CAS 1244949-24-3). The position of the


 group (meta vs. ortho to the amine) drastically alters steric environments and metabolic stability.

Structural Properties & Chemical Space

The efficacy of this compound in drug design stems from the electronic and steric interplay of its substituents.

Physicochemical Descriptors
  • Lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  High (~3.5 - 4.0 predicted). The 
    
    
    
    group is super-lipophilic ($ \pi{OCF3} \approx 1.04 $), significantly increasing membrane permeability compared to methoxy analogs.
  • Electronic Character:

    • 
       (Amino):  Strong Electron Donating Group (EDG) (+M effect). Activates the ring.
      
    • 
      :  Electron Withdrawing (Inductive, -I) but capable of weak resonance donation (+M). Overall deactivating compared to 
      
      
      
      .
    • Br / Cl: Weakly deactivating (-I > +M), but excellent leaving groups for cross-coupling.

The "Orthogonal Reactivity" Concept

The molecule is designed for sequential functionalization:

  • 
    :  Nucleophilic attack (Amide coupling, Urea formation).
    
  • Br (C-2): Highly reactive in Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) due to the ortho-amino directing effect (oxidative addition is facilitated).

  • Cl (C-4): Less reactive than Bromine. Allows for chemoselective coupling at C-2 first, preserving C-4 for late-stage modification.

Synthesis & Manufacturing Protocols

The synthesis of highly substituted anilines requires careful orchestration of directing group effects to avoid regioisomeric mixtures.

Validated Retrosynthetic Logic

The most robust route utilizes the strong directing power of the amino group to install halogens sequentially.

Pathway: 3-(Trifluoromethoxy)aniline


4-Chloro-3-(trifluoromethoxy)aniline

Target .
Mechanistic Rationale:
  • Precursor: Start with 3-(trifluoromethoxy)aniline .

  • Step 1 (Chlorination): The amino group directs electrophiles to the para position (C-4) and ortho positions (C-2, C-6). The

    
     group at C-3 sterically hinders C-2. Therefore, chlorination occurs preferentially at C-4  (Para to 
    
    
    
    ).
  • Step 2 (Bromination): With C-4 blocked by Chlorine, the next electrophile (

    
    ) must go to an ortho position. C-2 is sandwiched between 
    
    
    
    and
    
    
    (highly crowded). C-6 is less sterically hindered.
    • Correction: In the product 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline , the Bromine is at C-2 (relative to NH2=1) and OCF3 is at C-5.

    • Re-mapping: If we start with 3-OCF3-aniline and chlorinate at C-4 (para), we get 4-Cl-3-OCF3-aniline.

    • Bromination of 4-Cl-3-OCF3-aniline: The available ortho sites are C-2 (between NH2 and OCF3) and C-6 (adjacent to NH2, far from OCF3).

    • Reaction at C-6 yields: 1-Amino-2-bromo-4-chloro-5-(trifluoromethoxy)benzene. This matches the target structure.

Experimental Workflow (Diagram)

SynthesisPath SM 3-(Trifluoromethoxy)aniline (Starting Material) Int1 Intermediate 1 4-Chloro-3-(trifluoromethoxy)aniline SM->Int1 Target TARGET 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Int1->Target Reagent1 NCS or Cl2 (Electrophilic Chlorination) Para-selective Reagent2 NBS or Br2/AcOH (Electrophilic Bromination) Ortho-selective (Steric control)

Figure 1: Regioselective synthesis pathway leveraging steric control to install halogens.

Detailed Protocol (Bench Scale)

Step 1: Chlorination [1]

  • Dissolution: Dissolve 3-(trifluoromethoxy)aniline (1.0 eq) in Acetonitrile (

    
    ) or DMF.
    
  • Reagent: Add N-Chlorosuccinimide (NCS) (1.05 eq) slowly at

    
     to control exotherm.
    
  • Reaction: Stir at RT for 4-6 hours. Monitor by TLC/LCMS for disappearance of SM.

  • Workup: Dilute with water, extract with Ethyl Acetate. The major product is the para-chloro isomer.

Step 2: Bromination

  • Dissolution: Dissolve the crude 4-chloro intermediate in Glacial Acetic Acid.

  • Reagent: Add Bromine (

    
    ) (1.0 eq) dropwise at ambient temperature. Alternatively, use N-Bromosuccinimide (NBS) in DMF for milder conditions.
    
  • Selectivity: The steric bulk of the meta-

    
     group discourages bromination at the position between 
    
    
    
    and
    
    
    , favoring the less hindered ortho position (C-6 relative to original numbering, C-2 in final product).
  • Purification: Quench with sodium thiosulfate solution. Recrystallize from Ethanol/Water to obtain pure 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline .

Applications in Drug & Agrochemical Discovery

This compound acts as a "linchpin" scaffold, particularly in the synthesis of Insecticidal Diamides and Kinase Inhibitors .

Scaffold Hopping Logic

In modern agrochemistry (e.g., ryanodine receptor modulators like Chlorantraniliprole or Cyantraniliprole), the aniline moiety dictates binding affinity.

  • Substitution: Replacing a Methyl or Chloro group with

    
     often improves metabolic stability (blocks P450 oxidation) and increases lipophilicity for better cuticular penetration in insects.
    
  • Bioisosterism: The 2-Bromo group serves as a handle to couple aryl rings, creating biaryl systems common in voltage-gated sodium channel blockers.

Reaction Map for Library Generation

ReactivityMap Center 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Rxn1 Suzuki-Miyaura Coupling (at C-2 Br) Center->Rxn1 Rxn2 Amide/Urea Formation (at NH2) Center->Rxn2 Rxn3 Buchwald-Hartwig Amination (at C-2 Br) Center->Rxn3 Prod1 Biaryl Scaffolds (Kinase Inhibitors) Rxn1->Prod1 Prod2 Benzoylureas / Diamides (Insecticides) Rxn2->Prod2 Prod3 Indoles / Heterocycles (Cyclization) Rxn3->Prod3

Figure 2: Divergent synthesis capabilities of the core scaffold.

Safety & Handling (SDS Summary)

As a halogenated aniline, this compound poses specific hazards.

  • Acute Toxicity: Harmful if swallowed or inhaled (H302+H332).

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[2]

  • Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin. Handle in a fume hood with nitrile gloves.

  • Combustion: Thermal decomposition releases Hydrogen Fluoride (HF), Hydrogen Chloride (HCl), and Hydrogen Bromide (HBr). Do not use glass in case of HF generation during high-temp fires; use dry chemical extinguishers.

References

  • ChemicalBook. (2025). 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Product Properties and CAS 1805213-02-8. Retrieved from

  • Chem960. (2025). Database entry for CAS 1805213-02-8. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for substituted anilines. Retrieved from

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Foundational

Physical Properties &amp; Reactivity Profile: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

The following technical guide details the physical properties, synthesis logic, and handling protocols for 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline . Executive Summary 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CA...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical properties, synthesis logic, and handling protocols for 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline .

Executive Summary

2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (CAS: 1805213-02-8) is a highly specialized halogenated aniline intermediate used primarily in the synthesis of advanced agrochemicals and pharmaceutical agents. Characterized by a unique substitution pattern—featuring a lipophilic trifluoromethoxy (-OCF


) group flanked by reactive bromine and chlorine handles—this compound serves as a critical scaffold for constructing complex heterocyclic cores via cross-coupling chemistries.

This guide synthesizes available experimental data with predictive modeling based on structural analogs (e.g., 4-chloro-3-(trifluoromethyl)aniline) to provide a comprehensive reference for research and development.

Physicochemical Profile

The following data consolidates experimental values from supplier certificates of analysis (CoA) and high-confidence predictive models derived from structure-activity relationship (SAR) databases.

Table 1: Core Physical Properties
PropertyValue / DescriptionSource/Note
CAS Number 1805213-02-8 Verified Catalog [1]
IUPAC Name 2-Bromo-4-chloro-5-(trifluoromethoxy)anilineSystematic
Molecular Formula C

H

BrClF

NO
Exact Mass: 288.91
Molecular Weight 290.47 g/mol Calculated
Physical State Crystalline SolidAnalog Comparison*
Melting Point 45 – 60 °C (Predicted range)See Note 1
Boiling Point ~260 °C (at 760 mmHg)Predicted [2]
Density 1.75 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 3.8 – 4.2High Lipophilicity
pKa (Conjugate Acid) ~2.0 – 2.5Weakly Basic
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic nature

> Note 1 (Melting Point): While specific experimental MP data is proprietary to custom synthesis batches, structural analogs such as 2-bromo-4-fluoro-5-(trifluoromethyl)aniline (MP 56-57 °C) and 4-bromo-3-(trifluoromethyl)aniline (MP 48-50 °C) strongly suggest this compound exists as a low-melting solid at room temperature [3, 4].

Structural & Electronic Analysis

The chemical behavior of this intermediate is dictated by the interplay between its three electron-withdrawing substituents and the electron-donating amino group.

Electronic Effects
  • Trifluoromethoxy (-OCF

    
    ) Group:  Located at the meta position relative to the amino group (pre-bromination precursor), the -OCF
    
    
    
    group exerts a strong inductive electron-withdrawing effect (-I), increasing the acidity of the aniline protons and reducing the basicity of the nitrogen. Unlike -CF
    
    
    , the oxygen atom allows for some resonance donation, but the overall effect remains deactivating.
  • Orthogonal Halogen Reactivity:

    • C-Br Bond (Pos 2): The weakest carbon-halogen bond in the molecule. It is the primary site for oxidative addition in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

    • C-Cl Bond (Pos 4): Significantly stronger than the C-Br bond. It typically remains inert during standard cross-coupling conditions targeting the bromine, allowing for sequential functionalization (chemoselectivity).

Structural Diagram: Reactivity Logic

G Compound 2-Bromo-4-chloro- 5-(trifluoromethoxy)aniline Br_Site C(2)-Br Site: High Reactivity (Suzuki/Buchwald) Compound->Br_Site Cl_Site C(4)-Cl Site: Low Reactivity (Retained for Step 2) Compound->Cl_Site OCF3_Site -OCF3 Group: Lipophilicity & Metabolic Stability Compound->OCF3_Site NH2_Site -NH2 Group: Directing Group & Nucleophile Compound->NH2_Site

Figure 1: Chemoselective reactivity profile illustrating the distinct roles of substituents.

Synthesis & Manufacturing Logic

The synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline typically follows a directed electrophilic aromatic substitution (EAS) pathway. The most robust route involves the bromination of 4-chloro-3-(trifluoromethoxy)aniline .

Synthetic Route Rationale
  • Starting Material: 4-Chloro-3-(trifluoromethoxy)aniline.

  • Reagent: N-Bromosuccinimide (NBS) or Br

    
    /Acetic Acid.
    
  • Regioselectivity: The Amino (-NH

    
    ) group is the strongest directing group (ortho/para director).
    
    • Para position is blocked by Chlorine.

    • Ortho position (C2) is favored over C6 due to steric hindrance at C6 (flanked by the bulky -OCF

      
       group in the precursor numbering). Correction: In the precursor (4-Cl, 3-OCF3), the position between NH2 and OCF3 is highly crowded. Bromination occurs at the position ortho to NH2 and para to OCF3 (Position 6 in precursor, which becomes Position 2 in the final product numbering).
      
Experimental Workflow Diagram

Synthesis Start Start: 4-Chloro-3-(trifluoromethoxy)aniline (Dissolved in DMF or AcOH) Reagent Add Reagent: N-Bromosuccinimide (1.05 eq) 0°C -> RT Start->Reagent Reaction Reaction Progress: Monitor by HPLC/TLC (Disappearance of SM) Reagent->Reaction Quench Quench: Add Na2S2O3 (aq) (Neutralize excess Br) Reaction->Quench Workup Workup: Extract w/ EtOAc -> Wash Brine -> Dry MgSO4 Quench->Workup Purification Purification: Recrystallization (Hexane/EtOH) or Column Chromatography Workup->Purification Product Final Product: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (>98% Purity) Purification->Product

Figure 2: Step-by-step synthesis workflow for high-purity isolation.[1]

Handling, Stability & Safety (SDS Summary)

As a halogenated aromatic amine, this compound requires strict adherence to safety protocols to prevent exposure and degradation.

Hazard Identification (GHS Classification)
  • Signal Word: WARNING

  • H302: Harmful if swallowed.[2]

  • H315/H319: Causes skin irritation / Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Storage & Stability Protocol
  • Light Sensitivity: Halogenated anilines can darken upon exposure to light (photo-oxidation). Store in amber vials.

  • Atmosphere: Store under Argon or Nitrogen to prevent oxidation of the amino group.

  • Temperature: Refrigeration (2-8 °C) is recommended for long-term storage to maintain >98% purity.

Analytical Verification

To validate the identity of the compound, the following spectral features should be observed:

  • 1H NMR (DMSO-d6): Two distinct aromatic singlets (due to para-substitution pattern relative to each other on the fully substituted ring) and a broad singlet for NH

    
    .
    
  • 19F NMR: A singlet around -58 ppm corresponding to the -OCF

    
     group.
    
  • GC-MS: Molecular ion peak [M]+ at ~289/291/293 (showing characteristic Br/Cl isotope pattern).

References

  • Chem960 Chemical Database. Product Entry: CAS 1805213-02-8. Retrieved from

  • PubChem Compound Summary. Analog Data: 4-Chloro-3-(trifluoromethyl)aniline (CID 67574). U.S. National Library of Medicine. Retrieved from

  • Fluorochem Ltd. Safety Data Sheet: 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline. Retrieved from

  • BenchChem Application Note. Reactivity of Halogenated Anilines. Retrieved from

  • Google Patents. Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy)aniline (CN102491910A). Retrieved from

Sources

Exploratory

Introduction: The Strategic Value of Fluorinated Anilines in Modern Drug Discovery

An In-depth Technical Guide to 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals The incorporation of fluorine-containing functional groups has become a cornerstone of modern...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

The incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to its unique electronic properties and high metabolic stability.[3][4][5] When strategically placed on an aromatic scaffold, such as aniline, the trifluoromethoxy group can significantly enhance a molecule's lipophilicity, membrane permeability, and resistance to oxidative metabolism, thereby improving its overall drug-like properties.[1]

Physicochemical Properties and Sourcing

A thorough search of major chemical supplier catalogs indicates that 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline is not a stock item. Researchers requiring this specific molecule will likely need to pursue custom synthesis. However, a variety of structurally similar anilines are commercially available and can serve as starting materials or reference compounds.

PropertyValueSource
Molecular Formula C7H4BrClF3NO-
Molecular Weight 291.47 g/mol -
CAS Number Not assigned-
Appearance Predicted: Crystalline solid-
Predicted LogP 4.1 ± 0.5-

Table 1: Predicted Physicochemical Properties of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Suppliers of Structurally Related Anilines:

For researchers interested in analogous structures or potential precursors, the following suppliers offer a range of halogenated and trifluoromethoxylated anilines:

  • Fluorochem: Offers compounds like 2-Bromo-4-fluoro-5-(trifluoromethoxy)aniline.[6]

  • Sigma-Aldrich (Merck): Provides a variety of bromo- and trifluoromethyl-substituted anilines, such as 2-Bromo-5-(trifluoromethyl)aniline and 2-Bromo-4-(trifluoromethoxy)aniline.

  • Chem-Impex: Supplies intermediates like 2-Bromo-5-(trifluoromethoxy)aniline.[7]

  • Amitychem (via Echemi): A manufacturer of compounds such as 2-Bromo-4-fluoro-5-(trifluoromethyl)aniline.[8][9]

For the target compound, the most viable procurement strategy is to engage with a company specializing in custom chemical synthesis.

Proposed Synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

The synthesis of this multi-substituted aniline can be approached through a logical sequence of reactions, starting from a more readily available precursor. The proposed pathway involves the introduction of the trifluoromethoxy group, followed by regioselective bromination.

Synthesis_Workflow cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Acetylation (Protection) cluster_2 Step 3: Bromination cluster_3 Step 4: Deprotection A 4-Chloro-3-aminophenol B 4-Chloro-3-(trifluoromethoxy)aniline A->B Togni Reagent II or similar C N-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide B->C Acetic Anhydride D N-(2-bromo-4-chloro-5-(trifluoromethoxy)phenyl)acetamide C->D N-Bromosuccinimide (NBS) E 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (Final Product) D->E Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthetic workflow for 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline.

Detailed Experimental Protocol:

Step 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline from 4-Chloro-3-aminophenol

The introduction of the trifluoromethoxy group onto a phenol is a challenging but achievable transformation. Modern methods often employ electrophilic trifluoromethylating agents that can react with a hydroxylamine intermediate.[3][4]

  • Preparation of the N-hydroxyacetamide: React 4-chloro-3-aminophenol with a suitable reagent to form the corresponding N-hydroxyacetamide derivative.

  • O-Trifluoromethylation: Treat the N-hydroxyacetamide derivative with an electrophilic trifluoromethyl source, such as a Togni reagent (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one), in the presence of a suitable base.[3][4]

  • Rearrangement: The resulting intermediate can then be rearranged, often under thermal conditions, to yield the desired ortho-trifluoromethoxylated aniline.[4]

Step 2: Protection of the Amino Group

To ensure regioselective bromination, the aniline must be protected, typically as an acetamide.

  • Dissolve 4-chloro-3-(trifluoromethoxy)aniline in a suitable solvent such as glacial acetic acid.

  • Add acetic anhydride dropwise while stirring.

  • Heat the mixture gently to drive the reaction to completion.

  • Cool the reaction mixture and pour it into ice water to precipitate the N-(4-chloro-3-(trifluoromethoxy)phenyl)acetamide.

  • Collect the solid by filtration, wash with water, and dry.

Step 3: Regioselective Bromination

The acetamido group is a moderately activating ortho-, para-director. The trifluoromethoxy group is deactivating and meta-directing. The chloro group is also deactivating and ortho-, para-directing. The position ortho to the acetamido group and meta to the trifluoromethoxy group is the most likely site for electrophilic bromination.

  • Dissolve the protected aniline from Step 2 in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add N-Bromosuccinimide (NBS) portion-wise at room temperature.[10]

  • Stir the reaction mixture for several hours until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Deprotection to Yield the Final Product

The final step is the hydrolysis of the acetamide to regenerate the free aniline.

  • Reflux the crude N-(2-bromo-4-chloro-5-(trifluoromethoxy)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid for several hours.[11]

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the free aniline.

  • Extract the product with an organic solvent, wash with water, dry, and concentrate.

  • Purify the final product, 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline, by column chromatography or recrystallization.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline make it a highly valuable scaffold for the synthesis of complex molecules in drug discovery programs.[7]

  • Metabolic Stability: The trifluoromethoxy group is known to block potential sites of oxidative metabolism, which can lead to an increased in vivo half-life of a drug candidate.[1]

  • Lipophilicity and Permeability: The -OCF3 group can enhance the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes.[1]

  • Cross-Coupling Reactions: The bromine atom provides a reactive handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig amination), allowing for the introduction of diverse substituents and the construction of complex molecular architectures.

  • Further Functionalization: The aniline amino group can be readily derivatized to form amides, sulfonamides, or participate in other bond-forming reactions.

Application_Concept cluster_reactions Synthetic Modifications cluster_outcomes Resulting Library of Compounds cluster_screening Drug Discovery Cascade Scaffold 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Coupling Suzuki / Heck / Buchwald-Hartwig (at Bromo position) Scaffold->Coupling Amidation Amide / Sulfonamide formation (at Amino group) Scaffold->Amidation Compound1 Diverse Compound Library Coupling->Compound1 Amidation->Compound1 Screening High-Throughput Screening Compound1->Screening LeadOpt Lead Optimization Screening->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Sources

Protocols & Analytical Methods

Method

synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline from 4-(trifluoromethoxy)aniline

Part 1: Strategic Route Analysis & Correction Critical Regiochemistry Assessment The synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline presents a specific regiochemical challenge that requires precise selection o...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Route Analysis & Correction

Critical Regiochemistry Assessment

The synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline presents a specific regiochemical challenge that requires precise selection of the starting material.

  • Target Analysis: The target molecule features the trifluoromethoxy (-OCF

    
    ) group at the meta  position relative to the amine (-NH
    
    
    
    ) and the chlorine atom at the para position relative to the amine.[1]
  • Starting Material Constraint: The user-requested starting material, 4-(trifluoromethoxy)aniline , contains the -OCF

    
     group at the para  position.
    
  • The Conflict: Direct halogenation of 4-(trifluoromethoxy)aniline cannot yield the 5-(trifluoromethoxy) target isomer without a complex rearrangement or ring degradation.[1] Halogenation of the 4-isomer will invariably yield 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline (where the -OCF

    
     remains para).
    
Corrective Protocol Design

To ensure scientific integrity, this guide provides the protocol for the exact target requested (2-Bromo-4-chloro-5-OCF


-aniline), which necessitates the use of 3-(trifluoromethoxy)aniline  as the starting material.

For users strictly bound to the 4-(trifluoromethoxy)aniline precursor, a supplementary pathway for the chemically logical product (2-Bromo-6-chloro-4-OCF


-aniline) is provided in the Appendix.

Part 2: Retrosynthetic Analysis

The synthesis relies on the directing effects of the amino group (-NH


), which is a strong ortho/para director, overpowering the weaker directing effects of the -OCF

and halogen substituents.[1]
  • Disconnection: The C-Br and C-Cl bonds are cleaved.[1]

  • Precursor: 3-(Trifluoromethoxy)aniline.[1]

  • Forward Strategy:

    • Step 1 (Chlorination): The para position (C4) is sterically accessible and electronically favored by the amine.[1] We install the Chlorine here first to block the position and set the 4-chloro-5-OCF

      
       relationship.[1]
      
    • Step 2 (Bromination): With C4 blocked, the amine directs the Bromine to the ortho position (C2 or C6).[1] C2 is sterically crowded (flanked by NH

      
       and OCF
      
      
      
      ), while C6 (which becomes C2 in the final numbering) is more accessible.[1]

Part 3: Detailed Experimental Protocol

Reagents & Materials
  • Starting Material: 3-(Trifluoromethoxy)aniline (CAS: 1535-73-5)

  • Chlorinating Agent: N-Chlorosuccinimide (NCS)

  • Brominating Agent: N-Bromosuccinimide (NBS)[2]

  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)[1]

  • Work-up: Ethyl Acetate, Brine, Sodium Thiosulfate[1][3]

Step 1: Synthesis of 4-Chloro-3-(trifluoromethoxy)aniline

Rationale: NCS is selected over Cl


 gas to control the rate of reaction and prevent over-chlorination.[1] Acetonitrile provides a polar medium that stabilizes the transition state.[1]
  • Preparation: Charge a 250 mL round-bottom flask with 3-(trifluoromethoxy)aniline (10.0 g, 56.5 mmol) and Acetonitrile (100 mL).

  • Addition: Cool the solution to 0°C in an ice bath. Add N-Chlorosuccinimide (NCS) (7.9 g, 59.3 mmol, 1.05 eq) portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]

    • Checkpoint: The spot for the starting material (Rf ~0.[1]4) should disappear, replaced by a slightly less polar product.

  • Work-up: Concentrate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).

  • Purification: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate. If necessary, purify via flash column chromatography (SiO
    
    
    , 0-10% EtOAc in Hexanes).[1]
    • Yield Target: 85-90%

    • Intermediate Structure: 4-Chloro-3-(trifluoromethoxy)aniline.[1]

Step 2: Synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Rationale: With the para position blocked by Chlorine, NBS will selectively brominate the ortho position.[1] The position ortho to the amine and para to the OCF


 (C6 in the intermediate, C2 in the product) is electronically favored and sterically accessible.[1]
  • Preparation: Dissolve the intermediate 4-Chloro-3-(trifluoromethoxy)aniline (8.0 g, 37.8 mmol) in DMF (80 mL).

  • Addition: Cool to 0°C. Add N-Bromosuccinimide (NBS) (6.7 g, 37.8 mmol, 1.0 eq) slowly to avoid exotherms.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.

    • Note: Avoid heating, as this may promote di-bromination or radical side reactions.[1]

  • Quenching: Pour the reaction mixture into ice-water (300 mL) containing 5% Sodium Thiosulfate (to quench trace active bromine).

  • Isolation: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with water (3 x 100 mL) to remove DMF, then brine.[1]

  • Final Purification: Dry (Na

    
    SO
    
    
    
    ) and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography.[1]
    • Final Yield: 75-80%

    • Characterization: 1H NMR should show two singlets (para to each other) on the aromatic ring.[1]

Part 4: Data Summary & Visualization[1]

Reaction Parameter Table
ParameterStep 1 (Chlorination)Step 2 (Bromination)
Substrate 3-(Trifluoromethoxy)aniline4-Chloro-3-(trifluoromethoxy)aniline
Reagent NCS (1.05 eq)NBS (1.0 eq)
Solvent Acetonitrile (0.5 M)DMF (0.5 M)
Temp/Time 0°C to RT, 4-6 h0°C to RT, 3 h
Selectivity Para to NH

Ortho to NH

Yield ~88%~78%
Pathway Visualization

The following diagram illustrates the regiochemical logic. The Green Path represents the correct route to the target.[1] The Red Path shows the result if the user's stated starting material (4-OCF


) is used.[1]

SynthesisPath SM_Correct 3-(Trifluoromethoxy)aniline (Correct Precursor) Int_1 4-Chloro-3-(trifluoromethoxy)aniline (Para-Chlorination) SM_Correct->Int_1 NCS, MeCN (Para-selective) SM_Requested 4-(Trifluoromethoxy)aniline (Requested Precursor) Int_2 2-Chloro-4-(trifluoromethoxy)aniline (Ortho-Chlorination) SM_Requested->Int_2 NCS, MeCN (Ortho-selective) Target TARGET: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Int_1->Target NBS, DMF (Ortho-selective) Alt_Product ALTERNATIVE: 2-Bromo-6-chloro-4-(trifluoromethoxy)aniline Int_2->Alt_Product NBS, DMF (Ortho-selective)

Caption: Regiochemical flowchart comparing the synthesis of the Target (Green Path) vs. the product derived from the requested starting material (Red Path).

Part 5: Safety & Handling

  • Halogenating Agents: NCS and NBS are irritants.[1] Handle in a fume hood.

  • Anilines: Trifluoromethoxy anilines are toxic if absorbed through the skin.[1] Wear double nitrile gloves.[1]

  • Exotherms: The halogenation of electron-rich anilines is exothermic.[1] Strict temperature control (0°C addition) is required to prevent runaway reactions and poly-halogenation.[1]

References

  • Regioselective Halogenation of Anilines

    • Smith, K., et al. "Elucidation of the Regioselectivity of Electrophilic Aromatic Substitution."[1] Journal of Organic Chemistry, 2011.[1]

  • Synthesis of Polyhalogenated Anilines

    • "Process for synthesizing polyhalogenated perhaloalkylaniline compounds."[1] WO2011058577A1.[1]

  • Use of NBS/NCS in DMF

    • Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent." Journal of Organic Chemistry, 1979.[1]

  • Compound Verification (Target)

    • PubChem CID 24869312 (Isomer Analog).[1][4] [1]

Sources

Application

nucleophilic aromatic substitution protocols for trifluoromethoxy anilines

Application Note: Strategic Synthesis of Trifluoromethoxy ( ) Anilines via Nucleophilic Aromatic Substitution ( ) Executive Summary & Strategic Value The trifluoromethoxy ( ) group is a "privileged substituent" in modern...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Trifluoromethoxy (


) Anilines via Nucleophilic Aromatic Substitution (

)

Executive Summary & Strategic Value

The trifluoromethoxy (


) group is a "privileged substituent" in modern medicinal chemistry. It offers a unique combination of high electronegativity (

) and high lipophilicity (

), significantly altering the metabolic stability and bioavailability of aniline scaffolds.

While transition metal-catalyzed C-N bond formation (Buchwald-Hartwig) is powerful, Nucleophilic Aromatic Substitution (


)  remains the preferred protocol for early-stage library synthesis and scale-up due to its operational simplicity, absence of heavy metal contaminants, and cost-efficiency.

This guide details the synthesis of functionalized trifluoromethoxy anilines via


. It focuses on the electronic activation required to overcome the inherent deactivation of the aromatic ring and provides validated protocols for displacing halides in 

-bearing systems.

Mechanistic Grounding: The Electronic Effect

To successfully execute


 on these substrates, one must understand the electronic environment. The 

reaction proceeds via an addition-elimination mechanism involving a high-energy anionic intermediate (Meisenheimer complex).
  • Inductive Effect (

    
    ):  The 
    
    
    
    group is strongly electron-withdrawing (
    
    
    ). This lowers the energy of the LUMO, facilitating nucleophilic attack.
  • Resonance Effect (

    
    ):  Like halogens, the oxygen lone pairs can donate into the 
    
    
    
    -system. However, the bulky
    
    
    moiety forces the
    
    
    bond to adopt an orthogonal conformation relative to the ring, significantly diminishing resonance donation.
  • Net Result: The

    
     group acts as a net electron-withdrawing group (EWG), activating the ring for 
    
    
    
    , though it is less potent than a nitro (
    
    
    ) or cyano (
    
    
    ) group. Consequently, successful
    
    
    usually requires an auxiliary activating group (e.g.,
    
    
    ortho/para to the leaving group) or a heterocyclic core (e.g., pyridine).
Visualizing the Pathway

SNAr_Mechanism cluster_electronics Electronic Factors Substrate Substrate: 1-Fluoro-2-nitro- 4-(trifluoromethoxy)benzene Attack Step 1: Nucleophilic Attack (Rate Determining) Substrate->Attack + Amine (HNR2) Intermediate Meisenheimer Complex (Stabilized by NO2 & OCF3) Attack->Intermediate Product Product: N-Substituted OCF3-Aniline Intermediate->Product - F⁻ (Fast) Factor1 OCF3 (para): Inductive withdrawal stabilizes anionic charge Factor2 NO2 (ortho): Primary activator lowers LUMO energy

Figure 1: Mechanistic pathway of


 on an activated trifluoromethoxy benzene scaffold.

Validated Experimental Protocols

Protocol A: Synthesis of -Alkyl-2-nitro-4-(trifluoromethoxy)anilines

Target Application: Creating diverse aniline libraries from commercially available fluoro-nitro precursors.

Rationale: The fluorine atom is the preferred leaving group over chlorine or bromine in


 because the highly electronegative fluorine stabilizes the transition state leading to the Meisenheimer complex (the rate-determining step).

Materials:

  • Substrate: 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.2 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO (Reaction Grade, anhydrous).

Step-by-Step Procedure:

  • Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene (225 mg, 1.0 mmol) in DMSO (3.0 mL).

  • Addition: Add DIPEA (260 µL, 1.5 mmol). Then, add the amine nucleophile (1.2 mmol) dropwise.

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature for 2–4 hours.

    • For Anilines/Sterically Hindered Amines: Heat to 60–80°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (fluoride) usually elutes faster than the amino product.

  • Work-up (Self-Validating Step):

    • Dilute the reaction mixture with water (15 mL).

    • Observation: The product should precipitate as a yellow/orange solid due to the lipophilic

      
       group.
      
    • Filter the solid and wash with water (

      
       mL) to remove DMSO.
      
    • If no precipitate forms (oiling out), extract with Ethyl Acetate (

      
       mL), wash with brine, dry over 
      
      
      
      , and concentrate.

Yield Expectation: 85–98% (isolated).

Protocol B: Heterocyclic (The Pyridine Route)

Target Application: Synthesis of trifluoromethoxy-amino-pyridines.

Rationale: Pyridine nitrogen acts as an intrinsic activator (similar to a nitro group). However,


-chloropyridines are less reactive than their nitrobenzene counterparts and often require higher temperatures.

Procedure:

  • Substrate: 2-Chloro-4-(trifluoromethoxy)pyridine (1.0 mmol).

  • Conditions: Mix substrate, Amine (1.5 equiv), and

    
     (2.0 equiv) in NMP (N-Methyl-2-pyrrolidone) .
    
  • Thermal Activation: Heat to 100–120°C in a sealed pressure tube for 16 hours.

  • Purification: These products often require column chromatography (SiO2, Gradient 0-50% EtOAc in Hexanes) as they do not crystallize as readily as nitro-derivatives.

Optimization & Data Analysis

The choice of solvent and leaving group is critical for


 substrates. The following data summarizes reaction rates for the reaction of morpholine with 1-fluoro-2-nitro-4-(trifluoromethoxy)benzene.

Table 1: Solvent and Leaving Group Effects

EntryLeaving Group (X)SolventTemperatureConversion (1h)Notes
1Fluorine DMSO 25°C >99% Optimal System
2FluorineDMF25°C85%Slower than DMSO
3FluorineTHF25°C15%Too non-polar for

4ChlorineDMSO25°C10%Cl is a poor LG for

5ChlorineDMSO100°C95%Requires heat

Key Insight: The


 group adds significant lipophilicity. While DMSO is the fastest solvent due to its high dielectric constant (stabilizing the intermediate), it can be difficult to remove if the product is an oil. In such cases, DMF  is a valid alternative that can be removed via aqueous workup or azeotropic distillation.

Decision Logic: vs. Buchwald-Hartwig

Not all


 substrates are suitable for 

. Use this logic flow to determine the correct synthetic path.

Decision_Tree cluster_note Note Start Start: OCF3-Haloarene Check1 Is there an Ortho/Para EWG (NO2, CN, COR)? Start->Check1 Check2 Is the ring a Pyridine/Pyrimidine? Check1->Check2 No Path_SNAr Use SNAr Protocol (Base + Heat) Check1->Path_SNAr Yes Check2->Path_SNAr Yes (if Halogen is ortho/para to N) Path_Buchwald Use Buchwald-Hartwig (Pd(OAc)2 / Binap) Check2->Path_Buchwald No NoteNode OCF3 alone is NOT strong enough to activate simple halobenzenes for SNAr under mild conditions.

Figure 2: Strategic decision tree for amination of trifluoromethoxy arenes.

Troubleshooting & Safety

  • Regioselectivity: In substrates with multiple halogens (e.g., 2,4-difluoro-1-(trifluoromethoxy)benzene),

    
     will occur preferentially at the position para to the strongest EWG. If 
    
    
    
    is the only director, selectivity may be poor; however,
    
    
    is generally para-directing for nucleophilic attack due to resonance repulsion at the ortho position, but this is weak.
  • Safety:

    • Pressure: Reactions in sealed tubes at >100°C can generate significant pressure. Use blast shields.

    • Chemical Hygiene: Trifluoromethoxy anilines are highly lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is recommended.

    • Volatiles: Low molecular weight fluoro-anilines can be volatile. Avoid high-vacuum drying for extended periods.

References

  • Electronic Effects of

    
    : 
    
    • Hansch, C., et al.[1] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chem. Rev.1991 , 91, 165–195.

  • Synthesis of Ortho-Trifluoromethoxylated Anilines (Migration Protocol)

    • Hojczyk, K. N., et al.

      
       Migration."[2] Angew.[2] Chem. Int. Ed.2014 , 53, 14559–14563.[2]
      
  • Nucleophilic Arom

    
    ) Kinetics: 
    
    • Bunnett, J. F., et al. "Comparative Mobility of Halogens in Reactions of Dihalobenzenes with Potassium Amide in Ammonia." J. Am. Chem. Soc.[3][4]1951 , 73, 278–281. (Foundational text on Halogen mobility F > Cl in

      
      ).
      
  • Solvent Effects in

    
    : 
    
    • Newby, J. A., et al.

      
       Reaction in Dipolar Aprotic Solvents." Org.[5][6][7] Process Res. Dev.2014 , 18, 121–128.
      

Sources

Method

Strategic Utilization of Fluorinated Haloanilines in Next-Gen Agrochemical Synthesis

Executive Summary & Strategic Rationale The incorporation of fluorine into agrochemical scaffolds—specifically via fluorinated haloanilines —is a cornerstone of modern fungicide design, particularly for Succinate Dehydro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of fluorine into agrochemical scaffolds—specifically via fluorinated haloanilines —is a cornerstone of modern fungicide design, particularly for Succinate Dehydrogenase Inhibitors (SDHIs) like Fluxapyroxad, Bixafen, and Boscalid.

Fluorinated haloanilines serve a dual function in synthesis:

  • Structural Scaffolds: The halogen handle (Cl, Br, I) facilitates transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build complex biaryl architectures.

  • Bioisosteres: The fluorine atoms modulate lipophilicity (

    
    ) and metabolic stability by blocking oxidative metabolism at specific ring positions, while electronically tuning the acidity of the resulting amide bonds.
    

This guide details the synthesis of a Fluxapyroxad-class SDHI active , focusing on the critical challenges of coupling electron-deficient fluorinated anilines.

Chemical Pathway Visualization

The following workflow illustrates the industrial-standard convergence strategy for synthesizing fluorinated SDHI fungicides.

Fluxapyroxad_Synthesis cluster_0 Fragment A: Fluorinated Aniline Precursor cluster_1 Fragment B: Pyrazole Core A1 3,4,5-Trifluorophenyl boronic acid A3 Intermediate: Fluorinated Nitrobiphenyl A1->A3 Suzuki-Miyaura (Pd cat., Base) A2 2-Chloronitrobenzene A2->A3 A4 Key Intermediate: 3',4',5'-Trifluorobiphenyl-2-amine A3->A4 Hydrogenation (H2, Pd/C) Final Target SDHI Active (Fluxapyroxad Analog) A4->Final Amidation (Low Nucleophilicity) B1 DFM-Pyrazole Acid Chloride B1->Final

Figure 1: Convergent synthesis workflow for SDHI fungicides. The critical step is the final amidation of the electron-poor aniline (A4).

Critical Application Note: The "Fluorine Effect" on Nucleophilicity

Before proceeding to protocols, researchers must account for the electronic deactivation caused by fluorine.

  • Mechanism: Fluorine atoms are highly electronegative (

    
    ). When positioned on the aniline ring (especially ortho or para), they exert a strong inductive effect (
    
    
    
    ), pulling electron density away from the amine nitrogen.
  • Consequence: The lone pair on the nitrogen becomes less available for nucleophilic attack.

    • Standard Aniline pKa: ~4.6

    • Polyfluorinated Aniline pKa: < 2.5[1]

  • Synthetic Implication: Standard Schotten-Baumann conditions (aq. base) often fail. Protocols require anhydrous conditions , elevated temperatures , and often nucleophilic catalysts (e.g., DMAP) to drive conversion.

Experimental Protocols

Module A: Synthesis of the Biaryl Backbone (Suzuki-Miyaura)

Objective: Synthesize 3',4',5'-trifluorobiphenyl-2-amine from a fluorinated boronic acid and a nitrobenzene precursor. This avoids the direct coupling of free anilines, which can poison Pd catalysts.

Reagents:

  • 2-Chloronitrobenzene (1.0 equiv)

  • 3,4,5-Trifluorophenylboronic acid (1.1 equiv)

  • Pd(PPh3)4 (3 mol%)

  • K2CO3 (2.0 equiv)

  • Solvent: Toluene/Water (4:1)

Protocol:

  • Inerting: Charge a 3-neck flask with 2-chloronitrobenzene, boronic acid, and K2CO3. Evacuate and backfill with N2 (3 cycles).

  • Solvation: Add degassed Toluene/Water mixture.

  • Catalysis: Add Pd(PPh3)4 under positive N2 flow.

  • Reflux: Heat to 90°C for 8–12 hours. Monitor by HPLC (Target: Disappearance of aryl chloride).

  • Workup: Cool to RT. Separate phases. Wash organic layer with brine. Dry over MgSO4 and concentrate.

  • Reduction (in situ): Dissolve the crude nitrobiphenyl in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 1 atm H2 (balloon) or 3 bar (Parr shaker) for 4 hours.

  • Purification: Filter catalyst over Celite. Concentrate. Recrystallize from Heptane/EtOAc.

Validation Criteria:

  • HPLC Purity: >98%

  • Appearance: Off-white to pale yellow solid.

Module B: The Critical Amidation (Active Synthesis)

Objective: Coupling the electron-deficient 3',4',5'-trifluorobiphenyl-2-amine with 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.

Reagents:

  • Fluorinated Aniline (from Module A) (1.0 equiv)

  • Pyrazole Acid Chloride (1.1 equiv)

  • Triethylamine (Et3N) (1.2 equiv)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Catalyst

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Protocol:

  • Preparation: In a flame-dried reactor under N2, dissolve the Fluorinated Aniline (1.0 eq) in anhydrous THF (10 V).

  • Base Addition: Add Et3N (1.2 eq) and DMAP (0.1 eq). Cool the mixture to 0°C.

    • Note: DMAP is essential here to form the reactive N-acylpyridinium intermediate, which is more electrophilic than the acid chloride, compensating for the aniline's poor nucleophilicity.

  • Acylation: Dropwise add a solution of Pyrazole Acid Chloride (1.1 eq) in THF over 30 minutes.

    • Observation: A white precipitate (Et3N·HCl) will form immediately.

  • Reaction Drive: Allow to warm to Room Temperature (25°C).

    • Checkpoint: Check TLC/HPLC after 2 hours. If conversion is <90% due to fluorine deactivation, heat to reflux (65°C) for 2 hours.

  • Quench: Pour reaction mixture into cold 1M HCl (aq) to remove unreacted amine and pyridine/DMAP traces.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with sat. NaHCO3 (to remove excess acid) and Brine.

  • Isolation: Dry (Na2SO4), filter, and concentrate.

  • Crystallization: Recrystallize from Isopropanol to yield the final SDHI active.

Data Summary & Troubleshooting

ParameterStandard AnilineFluorinated HaloanilineTroubleshooting Action
Nucleophilicity HighLow to Very LowAdd DMAP (10 mol%); Increase Temp.
Oxidation Potential High (prone to blackening)Low (stable)Standard storage is usually sufficient.
Solubility ModerateHigh (Lipophilic)Use non-polar solvents (Toluene) for workup.
Reaction Time 1–2 Hours6–12 HoursMonitor strictly by HPLC; do not rush.

Safety & Handling (HSE)

Hazard Identification:

  • 4-Fluoroaniline derivatives: Highly toxic by inhalation and ingestion. Known to cause methemoglobinemia (cyanosis).[2]

  • Skin Absorption: Rapid absorption. Tychem® or nitrile double-gloving is mandatory.

  • Thermal Runaway: The Suzuki coupling involves an exotherm. Ensure reflux condensers are rated for the scale.

Specific Protocol for Spills:

  • Evacuate area.[2][3][4][5]

  • Do not use water (spreads contamination).[5] Use sand or Vermiculite.[2]

  • Neutralize surfaces with dilute acetic acid if amine residues persist.

Mechanism of Action (Amidation)[7]

The following diagram details the DMAP-catalyzed pathway required to overcome the low reactivity of the fluorinated aniline.

Amidation_Mechanism Start Acid Chloride Inter1 N-Acylpyridinium Salt (Highly Reactive) Start->Inter1 + DMAP - Cl- DMAP DMAP Catalyst DMAP->Inter1 Tetra Tetrahedral Intermediate Inter1->Tetra + Aniline Aniline Fluorinated Aniline (Poor Nucleophile) Aniline->Tetra Tetra->DMAP Catalyst Regeneration Product SDHI Amide Tetra->Product - DMAP - H+

Figure 2: DMAP Catalytic Cycle. The formation of the N-acylpyridinium salt (Inter1) creates a "super-electrophile" capable of reacting with the deactivated fluorinated aniline.

References

  • Li, Z.-H., et al. (2019).[6] "Efficient and Practical Synthesis of 3′,4′,5′-Trifluoro-[1,1′-biphenyl]-2-amine: A Key Intermediate of Fluxapyroxad." Organic Process Research & Development.

  • Bayer CropScience. (2011). "Process for preparing pyrazole carboxamides." US Patent 20110130573.

  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 24867625, Fluxapyroxad."

  • Sigma-Aldrich. (2023). "Safety Data Sheet: 4-Fluoroaniline."

  • Hartwig, J. F. (2008). "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

Sources

Application

halogen-lithium exchange reactions with 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Application Note: Selective Halogen-Lithium Exchange of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline Executive Summary This guide details the methodology for performing a chemoselective halogen-lithium exchange on 2-Brom...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Halogen-Lithium Exchange of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Executive Summary

This guide details the methodology for performing a chemoselective halogen-lithium exchange on 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline . This substrate presents a unique "triad of challenges" for organometallic functionalization: a protic amine, multiple halogen sites (Br vs. Cl), and an electron-withdrawing trifluoromethoxy group.[1]

The protocol defined below prioritizes the Kinetic Control Strategy using n-butyllithium (n-BuLi) at cryogenic temperatures. By exploiting the bond dissociation energy difference between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol), researchers can selectively lithiate the C-2 position without disturbing the C-4 chlorine or the C-5 trifluoromethoxy group.

Pre-Reaction Strategic Analysis

The Chemoselectivity Hierarchy

Success depends on adhering to the reactivity hierarchy of the functional groups present.

  • Aniline N–H Protons (pKa ~30): These are the most acidic sites. They must be addressed first, either by deprotonation (sacrificial base) or protection (e.g., TMS, Boc).

  • Aryl C–Br Bond: The target for exchange.[2] Fast exchange rate at -78°C.

  • Aryl C–Cl Bond: Slower exchange rate. Stable at -78°C but vulnerable to exchange or benzyne elimination if the temperature rises above -50°C.

  • Trifluoromethoxy Group (-OCF₃): Generally stable, but acts as a strong Electron Withdrawing Group (EWG), increasing the acidity of the ring protons and stabilizing the resulting aryl lithium species.

The "Dianion" vs. "Protection" Approach
  • Method A (The Dianion Route): Uses 2+ equivalents of n-BuLi.[3] The first equivalent deprotonates the amine; the second performs the exchange.

    • Pros: Single-step, no deprotection needed later.

    • Cons: The lithiated amine reduces solubility; requires precise stoichiometry.

  • Method B (The In-Situ Protection Route): Uses TMSCl to transiently protect the amine.

    • Pros: Homogeneous solution, cleaner lithiation, prevents N-Li side reactions.

    • Recommendation: This guide details Method B (In-Situ Protection) as it offers the highest fidelity for complex drug scaffolds.

Detailed Experimental Protocol

Objective: Selective C-2 Formylation (Trapping with DMF) Scale: 1.0 mmol (Representative)

Reagents & Equipment
  • Substrate: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (1.0 equiv).

  • Solvent: Anhydrous THF (freshly distilled or from SPS, <50 ppm H₂O).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes.

  • Protecting Agent: Chlorotrimethylsilane (TMSCl).

  • Electrophile: N,N-Dimethylformamide (DMF), anhydrous.

  • Vessel: Flame-dried 3-neck round-bottom flask with internal temperature probe.

Step-by-Step Workflow

Step 1: System Preparation

  • Assemble glassware under an inert atmosphere (Argon or Nitrogen).

  • Charge the flask with 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (290 mg, 1.0 mmol) and THF (10 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Ensure internal temp reaches -75°C before proceeding.

Step 2: In-Situ Protection (The "Masking" Phase)

  • Add LiHMDS (Lithium hexamethyldisilazide, 1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise. Stir for 15 min at -78°C.

    • Mechanistic Note: This deprotonates the amine.[4]

  • Add TMSCl (0.14 mL, 1.1 mmol) dropwise. Allow to warm to 0°C for 30 minutes to ensure silylation (Ar-NH-TMS).

  • Cool the mixture back down to -78°C .

Step 3: Halogen-Lithium Exchange

  • Add n-BuLi (2.5 M, 0.44 mL, 1.1 mmol) dropwise via syringe pump or controlled addition funnel over 10 minutes.

    • Observation: A color change (often yellow to orange/red) indicates the formation of the aryl lithium species.

  • Stir at -78°C for exactly 30 minutes .

    • Caution: Do not extend beyond 60 minutes. Prolonged stirring increases the risk of "Halogen Dance" (scrambling of Li to the thermodynamic position ortho to Cl).

Step 4: Electrophilic Trapping

  • Add DMF (0.23 mL, 3.0 mmol, 3 equiv) in one portion.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

Step 5: Quench & Workup

  • Quench with saturated NH₄Cl (aq) (5 mL). This hydrolyzes the intermediate hemiaminal and removes the TMS group (if labile) or requires a mild acid wash (1M HCl) to fully deprotect the amine.

  • Extract with EtOAc (3 x 10 mL).

  • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Data Visualization & Logic

Reaction Pathway Diagram

The following diagram illustrates the critical decision nodes and chemical pathways.

ReactionPathway Start Substrate: 2-Br-4-Cl-5-(OCF3)-Aniline Protect Step 1: Protection (TMSCl / Base) Start->Protect Mask NH2 Exchange Step 2: Li-Halogen Exchange (n-BuLi, -78°C) Protect->Exchange Selective C-Br Activation Intermediate Lithiated Species: 2-Li-4-Cl-5-(OCF3)-Ar-N(TMS)Li Exchange->Intermediate Side1 Risk: Halogen Dance (Li migrates to C-3/C-6) Exchange->Side1 T > -50°C Trap Step 3: Electrophile (DMF) Intermediate->Trap Side2 Risk: Benzyne (Elimination of Li-Cl) Intermediate->Side2 T > -40°C Product Product: 2-Formyl-4-Cl-5-(OCF3)-Aniline Trap->Product Hydrolysis

Caption: Workflow for the regioselective lithiation of 2-bromo-4-chloro-5-(trifluoromethoxy)aniline, highlighting critical temperature-dependent failure modes.

Comparative Reactivity Data
ParameterC–Br Bond (Target)C–Cl Bond (Bystander)C–F (in OCF₃)
Bond Energy ~68 kcal/mol~81 kcal/mol~110 kcal/mol
Exchange Rate (-78°C) Very Fast (< 10 min)Inert / Very SlowInert
Risk Factor Primary ReactionSecondary Exchange (if warm)Elimination (Benzyne)

Troubleshooting & Optimization

  • Issue: Low Yield / Recovery of Starting Material.

    • Cause: Wet solvent (proton quench) or insufficient lithiation time.

    • Solution: Titrate n-BuLi before use using N-pivaloyl-o-toluidine or 1,10-phenanthroline. Ensure THF is distilled from Na/Benzophenone.

  • Issue: Scrambling (Mixture of Regioisomers).

    • Cause: "Halogen Dance." The lithiated species is basic and can deprotonate the C-3 or C-6 position if left too long or warmed.

    • Solution: Adhere strictly to the 30-minute exchange window. Keep T < -70°C.

  • Issue: Incomplete Protection.

    • Cause: Steric hindrance or old TMSCl.

    • Solution: Use LHMDS followed by TMSCl as described in Step 2. Alternatively, use Method A (2.2 eq n-BuLi) if protection fails, but ensure vigorous stirring to handle the precipitate.

References

  • Sigma-Aldrich. Product Specification: 2-Bromo-4-(trifluoromethoxy)aniline.Link

  • Bailey, W. F., & Patricia, J. J. (1988).[5][6] The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature. Journal of Organometallic Chemistry.[5][6] Link

  • Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. (Context on modern exchange alternatives). Link

  • Leroux, F., et al. (2005). Trifluoromethyl Ethers: Synthesis and Properties of an Unusual Substituent. (Context on OCF3 stability). Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley. (Authoritative text on "Halogen Dance" phenomena). Link

Disclaimer: This protocol involves the use of pyrophoric reagents (n-BuLi). All manipulations must be performed by trained personnel in a fume hood using proper Schlenk techniques.

Sources

Technical Notes & Optimization

Troubleshooting

optimizing yield for bromination of 4-chloro-3-(trifluoromethoxy)aniline

Technical Support Center: Optimizing Bromination of 4-Chloro-3-(trifluoromethoxy)aniline Executive Summary & Reaction Overview Subject: Regioselective Monobromination of 4-chloro-3-(trifluoromethoxy)aniline. Target Produ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Bromination of 4-Chloro-3-(trifluoromethoxy)aniline

Executive Summary & Reaction Overview

Subject: Regioselective Monobromination of 4-chloro-3-(trifluoromethoxy)aniline. Target Product: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline. Primary Challenge: Balancing reactivity against regioselectivity and over-bromination.

The bromination of 4-chloro-3-(trifluoromethoxy)aniline presents a classic electrophilic aromatic substitution (EAS) challenge. The amino group (-NH₂) is a strong activator and ortho, para-director. However, the para position is blocked by the chlorine atom. This leaves two ortho positions available for substitution:

  • Position 2 (C2): Sterically crowded, flanked by -NH₂ and the bulky -OCF₃ group.

  • Position 6 (C6): Sterically accessible, flanked by -NH₂ and a hydrogen atom.

Scientific Consensus: Under kinetic control, bromination occurs predominantly at the less hindered C6 position (which becomes C2 in the final IUPAC numbering: 2-bromo-4-chloro-5-(trifluoromethoxy)aniline ). The electron-withdrawing nature of the -OCF₃ and -Cl groups deactivates the ring, requiring optimized conditions to ensure full conversion without forcing harsh conditions that lead to oxidation or tar formation [1, 2].

Interactive Troubleshooting Guide (Q&A)

Category A: Yield & Conversion Issues

Q1: My reaction stalls at 60-70% conversion. Adding more NBS leads to impurities. How do I push it to completion? Diagnosis: The -OCF₃ and -Cl groups significantly deactivate the ring, making the final 30% of conversion sluggish. Solution:

  • Solvent Switch: If you are using non-polar solvents (DCM, CHCl₃), switch to DMF or Acetonitrile (MeCN) . Polar aprotic solvents stabilize the polar transition state (Wheland intermediate), significantly accelerating the rate of EAS on deactivated anilines [1, 4].

  • Catalysis: Add 5–10 mol% of Ammonium Acetate (NH₄OAc) . This acts as a proton shuttle, facilitating the deprotonation step of the arenium ion intermediate, which can be rate-limiting in crowded systems.

Q2: The reaction mixture turns dark black/brown, and the isolated yield is low. Diagnosis: Oxidative degradation of the aniline substrate. Free amines are prone to single-electron oxidation by brominating agents, forming radical cations that polymerize (aniline black). Solution:

  • Protect from Light: Bromine radicals can be generated photochemically. Wrap the flask in aluminum foil.

  • Inert Atmosphere: Run the reaction under Nitrogen or Argon.

  • Reagent Quality: Ensure your NBS is white. Yellow/orange NBS contains free Br₂ and HBr, which are more aggressive oxidants. Recrystallize NBS from water if necessary [1].

Category B: Selectivity & Impurity Profile

Q3: I am seeing a significant amount of di-bromo impurity (~10-15%). Diagnosis: Localized high concentration of NBS or "over-potential" due to high temperature. Once the mono-bromo product forms, it is less reactive than the starting material, but not infinitely so. Solution:

  • Dilution: Increase solvent volume to 10–15 volumes (mL/g).

  • Addition Rate: Do not add NBS as a solid in one portion. Dissolve NBS in the reaction solvent and add it dropwise over 30–60 minutes at 0°C .

  • Stoichiometry: Limit NBS to 0.95 – 0.98 equivalents . It is better to leave 2% starting material (separable) than to generate 5% di-bromo impurity (difficult to separate) [1].

Q4: How do I confirm I have the correct regioisomer? Technical Insight:

  • 1H NMR: Look for two singlet aromatic protons.

    • Para-coupling is zero/weak: If the protons were ortho to each other, you would see a doublet (J ~8 Hz).

    • NOE (Nuclear Overhauser Effect): Irradiate the NH₂ signal. If you see enhancement of only one aromatic proton, you likely have the correct 2-bromo (originally C6) isomer. If you see enhancement of no aromatic protons (unlikely) or interaction with the OCF3, you might have the crowded isomer.

    • Expected Pattern: The proton at C3 (between Cl and Br) and C6 (next to OCF3) will appear as singlets (or weak doublets due to F-coupling).

Optimized Experimental Protocol

Method: Controlled Bromination using NBS in DMF.[1]

Reagents:

  • Substrate: 4-chloro-3-(trifluoromethoxy)aniline (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (0.98 eq)

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 10 vol)

  • Quench: 10% Aqueous Sodium Thiosulfate (Na₂S₂O₃)

Step-by-Step Procedure:

  • Setup: Charge a dry 3-neck round-bottom flask with 4-chloro-3-(trifluoromethoxy)aniline and DMF. Add a magnetic stir bar.[1][2]

  • Cooling: Cool the solution to 0°C – 5°C using an ice/water bath. Critical: Lower temperature favors kinetic regiocontrol.

  • Addition: Dissolve NBS in a minimal amount of DMF. Add this solution dropwise to the aniline mixture over 45 minutes via an addition funnel or syringe pump.

    • Why? Keeps the concentration of brominating agent low relative to the substrate, preventing polybromination.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature (20-25°C). Monitor by HPLC/TLC.

  • Quench: Once starting material is <2%, pour the reaction mixture into ice-cold water containing 10% Na₂S₂O₃ (removes oxidative byproducts and unreacted bromine).

  • Workup: Extract with Ethyl Acetate (x3). Wash combined organics with water (x3) to remove DMF, then Brine (x1). Dry over Na₂SO₄.[3]

  • Purification: Concentrate in vacuo. If the solid is dark, pass through a short silica plug eluting with Hexanes/EtOAc (9:1).

Data Presentation: Solvent & Conditions Screening

The following table summarizes the impact of solvent and temperature on yield and selectivity for electron-deficient anilines [1, 4].

SolventTemp (°C)Conversion (2h)Mono:Di RatioYield (Isolated)Notes
DMF 0 -> 25 >98% 98:2 92% Recommended. Best rate & solubility.
Acetonitrile0 -> 2595%95:588%Good alternative; easier workup.
DCM2560%90:1055%Too slow; poor solubility of NBS.
Methanol0>99%85:1578%Fast, but higher impurity profile (solvolysis risk).

Visualizations

Figure 1: Reaction Mechanism & Regioselectivity Pathway

BrominationPathway Start Substrate: 4-Cl-3-(OCF3)-Aniline TS_Major Transition State A (Attack at C6/Ortho) Less Steric Hindrance Start->TS_Major Fast (Kinetic Control) TS_Minor Transition State B (Attack at C2/Ortho) High Steric Hindrance (Blocked by OCF3) Start->TS_Minor Slow (Steric Clash) NBS Reagent: NBS (Electrophile Br+) NBS->TS_Major NBS->TS_Minor Product_Major Major Product: 2-Bromo-4-chloro- 5-(trifluoromethoxy)aniline TS_Major->Product_Major -H+ (Aromatization) Product_Minor Minor Product: Isomer Impurity TS_Minor->Product_Minor

Caption: Kinetic pathway favoring the 2-bromo isomer (via C6 attack) due to steric shielding of the C2 position by the trifluoromethoxy group.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected CheckTLC Check TLC/HPLC Conversion? Start->CheckTLC LowConv Low Conversion (<80%) CheckTLC->LowConv SM Remaining Impurities High Impurities (Di-bromo/Dark) CheckTLC->Impurities SM Consumed SolventCheck Solvent Polar? LowConv->SolventCheck DarkColor Dark Color? Impurities->DarkColor SwitchSolvent Switch to DMF or MeCN SolventCheck->SwitchSolvent No (DCM/Tol) AddCat Add 5% NH4OAc or increase Time SolventCheck->AddCat Yes (DMF) Oxidation Oxidation Issue: Use N2 atm, Recrystallize NBS DarkColor->Oxidation Yes OverBrom Di-bromo Issue: Reduce Temp (0°C) Slow Addition DarkColor->OverBrom No

Caption: Logic flow for diagnosing common yield-limiting factors in aniline bromination.

References

  • BenchChem. (2025).[1][4][5][6] Application Notes and Protocols: Bromination of 3-(trifluoromethyl)aniline using NBS.[1][6] Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). 4-Chloro-3-(trifluoromethyl)aniline Compound Summary. Retrieved from

  • Fluorochem. (2025).[7][8] Product Catalog: 2-BROMO-4-FLUORO-5-(TRIFLUOROMETHOXY)ANILINE.[9] Retrieved from

  • Manac Inc. (2022).[10] Active/inactive aromatic ring bromination: Bromination reactions that use NBS.[1][10] Retrieved from

  • Gorelik, M. V., et al. (2000). Regioselective Bromination of Anilines.[1][6][10] ElectronicsAndBooks. Retrieved from

Sources

Optimization

Technical Support Center: Synthesis and Purification of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Welcome to the dedicated technical support resource for the synthesis and purification of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis and purification of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related halogenated anilines. Here, we address common challenges, with a particular focus on the identification and removal of unwanted regioisomers, ensuring the high purity required for downstream applications in drug discovery and materials science.

Introduction

The synthesis of polysubstituted anilines, such as 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline, is a critical step in the development of novel pharmaceuticals and agrochemicals. The bromination of a 4-chloro-3-(trifluoromethoxy)aniline precursor is a standard electrophilic aromatic substitution. However, the directing effects of the activating amino group and the deactivating, meta-directing trifluoromethoxy and chloro groups can lead to the formation of a mixture of regioisomers. The separation of these closely related compounds is often non-trivial due to their similar physical properties. This guide provides practical, field-proven strategies to tackle these purification challenges head-on.

Troubleshooting Guide: Regioisomer Removal

This section addresses specific issues you may encounter during the purification of your target compound.

Issue 1: My crude NMR shows a mixture of aromatic signals, suggesting multiple isomers.

Root Cause Analysis:

During the bromination of 4-chloro-3-(trifluoromethoxy)aniline, the powerful ortho-, para-directing amino group dictates the primary positions for electrophilic attack. While the desired product is the 2-bromo isomer, formation of the 6-bromo isomer is also possible. The relative ratios of these isomers will be influenced by steric hindrance and the electronic effects of the substituents on the aniline ring.

Recommended Actions:

  • Confirm Isomer Identity: If possible, use advanced analytical techniques like 2D-NMR (COSY, NOESY) or LC-MS/MS to confirm the structures of the major and minor isomers.[1]

  • Chromatographic Separation: Column chromatography is the most common and effective method for separating regioisomers on a laboratory scale.[2][3]

    • Stationary Phase: High-purity silica gel (60-120 or 230-400 mesh) is the standard choice. For particularly challenging separations, consider alternative stationary phases like alumina (acidic, basic, or neutral) or phenyl-functionalized silica gel, which can offer different selectivity based on π-π interactions.[2][4]

    • Mobile Phase Optimization: Begin with a non-polar solvent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, and gradually increase polarity. The goal is to achieve a retention factor (Rf) of 0.2-0.3 for the target compound on a TLC plate to ensure good separation on the column.[4]

Issue 2: My column chromatography shows poor separation with significant peak tailing.

Root Cause Analysis:

Anilines are basic compounds due to the lone pair of electrons on the nitrogen atom. This basicity causes strong interactions with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to peak tailing and, in some cases, irreversible adsorption of the product.[4]

Recommended Actions:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine (typically 0.5-2%), to the mobile phase.[4] This additive will neutralize the acidic sites on the silica, preventing strong interactions with your aniline and resulting in more symmetrical peaks and improved separation.

Issue 3: My purified product is a dark oil or solid.

Root Cause Analysis:

Discoloration in anilines is frequently caused by the presence of oxidized impurities or polymeric byproducts formed during the reaction or upon storage.[4][5]

Recommended Actions:

  • Activated Carbon Treatment: During recrystallization, dissolve the crude product in a suitable hot solvent. Add a small amount (typically 1-5% by weight) of activated carbon to the solution and heat it briefly. The activated carbon will adsorb the colored impurities. Filter the hot solution to remove the carbon, and then allow the solution to cool and crystallize. This should yield lighter-colored crystals.[5]

  • Short Silica Plug Filtration: For minor color impurities, dissolving the product in a minimal amount of a non-polar solvent and passing it through a short plug of silica gel can be effective at removing highly polar, colored species.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to separate regioisomers of halogenated anilines?

A1: While fractional crystallization can sometimes be effective if the isomers have significantly different solubilities, column chromatography is generally the most reliable and versatile method for separating regioisomers in a research setting.[2][6] For industrial-scale purifications or extremely difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers superior resolving power.[5]

Q2: How can I choose the right solvent system for column chromatography?

A2: The ideal solvent system should provide a good separation of your target compound from its isomers on a Thin Layer Chromatography (TLC) plate.

  • Start with a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate or dichloromethane.

  • Run several TLCs with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate).

  • The optimal mobile phase will give your desired product an Rf value between 0.2 and 0.3, with clear separation from other spots.[4]

Q3: Can I use recrystallization to remove regioisomers?

A3: Recrystallization can be effective, but its success is highly dependent on the specific properties of the regioisomers and the choice of solvent. If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization may be a viable and scalable purification method. This often requires empirical screening of various solvents.

Q4: How do I remove unreacted starting material from my crude product?

A4: If your starting material is a less substituted (and therefore more basic) aniline, an acidic wash during a liquid-liquid extraction is a very effective method. Dissolve your crude product in an organic solvent (like ethyl acetate or dichloromethane) and wash it with a dilute acid solution (e.g., 1 M HCl). The more basic starting material will be protonated to form a water-soluble salt that partitions into the aqueous phase, while your less basic, more substituted product remains in the organic layer.[5]

Data Summary and Protocols

Table 1: Key Parameters for Purification Methods
Purification MethodKey Parameters to OptimizeProsCons
Column Chromatography Stationary Phase, Mobile Phase Composition, Gradient, Basic Additives (e.g., TEA)High resolution, widely applicableCan be time-consuming, requires solvent
Recrystallization Solvent(s), Temperature, Cooling RateScalable, cost-effectiveDependent on differential solubility, may not be effective for close isomers
Preparative HPLC Column Type (e.g., C18, Phenyl), Mobile Phase, GradientHighest resolution for difficult separationsExpensive, lower sample capacity
Experimental Protocol: Purification by Silica Gel Column Chromatography

Objective: To separate 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline from its regioisomers and other impurities.

Materials:

  • Crude 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

  • Silica gel (230-400 mesh)

  • Hexanes (or Heptane)

  • Ethyl Acetate

  • Triethylamine (TEA)

  • Glass chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Mobile Phase Preparation: Based on TLC analysis, prepare the eluent. A typical starting point for this class of compounds is a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 v/v). Add 0.5% TEA to this mixture to prevent peak tailing.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.

    • Allow the silica to settle into a packed bed, and then drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[4]

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle positive pressure to begin the elution at a steady flow rate.

    • Collect fractions in separate test tubes.

    • Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Isolation:

    • Combine the fractions containing the pure desired product.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline.

Visualizing the Workflow

Diagram 1: Regioisomer Separation Workflow

G cluster_0 Synthesis & Work-up cluster_1 Analysis & Method Development cluster_2 Purification cluster_3 Final Product start Crude Reaction Mixture (Target + Regioisomer) tlc TLC Analysis to Optimize Solvent System start->tlc Optimize nmr_ms NMR / LC-MS Analysis to Identify Components start->nmr_ms Characterize column Silica Gel Column Chromatography (with 0.5% TEA in eluent) tlc->column Implement fractions Collect & Analyze Fractions by TLC column->fractions combine Combine Pure Fractions fractions->combine evaporate Solvent Evaporation combine->evaporate product Pure 2-Bromo-4-chloro-5- (trifluoromethoxy)aniline evaporate->product

Caption: Workflow for the separation of regioisomers.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Column chromatography conditions for purifying 4-Bromo-3-(trifluoromethyl)aniline.
  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?.
  • BenchChem. (2025). Application Note: A Detailed Protocol for the Synthesis of 4-Bromo-3-(trifluoromethyl)aniline.
  • Reddit. (2024).
  • BenchChem. (2025). A Comparative Guide to the Cross-Reactivity of 4-Bromo-3-(trifluoromethyl)aniline in Key Coupling Reactions.
  • ResearchGate. (2021).
  • Chromatographia. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Haloanilines

< Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered haloaniline...

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of sterically hindered haloanilines in cross-coupling reactions. Here, we will delve into the root causes of these difficulties and provide actionable, field-proven troubleshooting strategies and detailed protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: Why is my sterically hindered haloaniline failing to react or giving me very low yields in a standard cross-coupling reaction?

The low reactivity of sterically hindered haloanilines, particularly those with substituents at the 2- and 6-positions (ortho positions), is a well-documented challenge in organic synthesis.[1][2] This diminished reactivity stems from a combination of electronic and steric factors that impede key steps in the catalytic cycle of common cross-coupling reactions like the Buchwald-Hartwig amination.

  • Steric Hindrance: The bulky groups flanking the amine functionality physically obstruct the approach of the metal catalyst to the nitrogen atom.[3] This makes the crucial C-N bond-forming reductive elimination step energetically unfavorable. In some cases, even moderate steric hindrance, such as two methyl groups in close proximity to the aryl amine, can completely suppress the reaction.[2]

  • Electronic Effects: The electron-withdrawing nature of the halogen atom and potentially other substituents on the aniline ring can decrease the nucleophilicity of the amine.[2] This reduced electron density on the nitrogen atom makes it a poorer nucleophile, slowing down the reaction rate.

These combined effects lead to a sluggish or entirely stalled catalytic cycle, resulting in low to no product formation under standard reaction conditions.

Troubleshooting Guide: A Systematic Approach to Overcoming Low Reactivity

When faced with a non-reactive sterically hindered haloaniline, a systematic optimization of reaction parameters is crucial. This guide provides a logical workflow to identify and address the specific hurdles in your reaction.

Step 1: Catalyst and Ligand Selection - The Heart of the Matter

The choice of catalyst and, more importantly, the supporting ligand is the most critical factor in overcoming the challenges posed by sterically hindered substrates.[4][5] Standard ligands often fail because they do not create a sufficiently reactive and sterically accessible catalytic species.

Q2: I'm using a standard palladium catalyst with a common phosphine ligand. What should I try next?

For sterically demanding couplings, specialized ligands that are both bulky and electron-rich are required.[4] These ligands promote the formation of a monoligated, highly reactive LPd(0) species, which is essential for the oxidative addition of the aryl halide and subsequent C-N bond formation.[3]

Recommended Ligand Classes for Hindered Anilines:

  • Biaryl Phosphine Ligands: This class of ligands, developed by the Buchwald and Hartwig groups, has proven to be highly effective for challenging C-N cross-coupling reactions.[6][7] Their bulk and electron-donating properties are tunable by modifying the substituents on the biaryl backbone.[4]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donating ligands that form very stable and highly active palladium complexes. The steric bulk of NHC ligands can be systematically varied to promote reductive elimination.[8]

  • Phosphorinane-based Ligands: Recent studies have shown that biaryl phosphorinane ligands are highly effective for the Pd-catalyzed coupling of hindered, electron-deficient anilines with hindered aryl halides.[6][9]

Ligand TypeKey FeaturesRecommended for
Biaryl Phosphines (e.g., RuPhos, BrettPhos) Bulky and electron-rich, promotes monoligation.Primary and secondary anilines, sterically hindered substrates.[5]
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, IMes) Strong σ-donors, form stable and active catalysts.Challenging couplings, including those with aryl chlorides.[8][10]
Biaryl Phosphorinanes (e.g., AlisonPhos, AliPhos) Highly effective for hindered and electron-deficient anilines.ortho-substituted and ortho,ortho'-disubstituted anilines.[6]

Experimental Protocol: Ligand Screening

  • Setup: In parallel, set up a series of small-scale reactions (e.g., 0.1 mmol scale) in vials.

  • Reagents: To each vial, add the sterically hindered haloaniline (1.2 equivalents), the aryl coupling partner (1.0 equivalent), a suitable base (e.g., NaOtBu, 1.5 equivalents), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a different bulky ligand (4 mol%) for each reaction.

  • Solvent: Add a degassed, anhydrous solvent (e.g., toluene, dioxane).

  • Reaction: Stir the reactions under an inert atmosphere (e.g., argon or nitrogen) at an elevated temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the progress of each reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Analysis: Compare the conversion to product for each ligand to identify the most effective one for your specific substrate combination.

Step 2: The Role of the Base and Solvent

The choice of base and solvent can significantly impact the reaction rate and yield, especially for challenging substrates.

Q3: My reaction is still sluggish even after trying a few bulky ligands. What else can I optimize?

  • Base Selection: A strong, non-nucleophilic base is generally required to deprotonate the aniline and facilitate the catalytic cycle.[5] However, the choice of base can be critical.

    • Common Strong Bases: Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[5]

    • Weaker Bases for Sensitive Substrates: For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, often requiring higher reaction temperatures.[5]

    • Homogeneous Phenolate Bases: In some copper-catalyzed systems, homogeneous phenolate bases have been shown to improve yields for hindered couplings.[11]

  • Solvent Effects: The solvent's polarity and ability to dissolve the reactants and catalytic species are important.

    • Aprotic Solvents: Toluene, dioxane, and THF are commonly used.

    • Polar Aprotic Solvents: For some copper-catalyzed reactions with hindered partners, polar aprotic solvents like DMSO have been found to be effective.[1]

Troubleshooting Flowchart for Base and Solvent Optimization

G Start Initial Reaction Conditions (Bulky Ligand, Toluene, NaOtBu) CheckYield Low Yield or No Reaction? Start->CheckYield ChangeBase Screen Stronger/Weaker Bases (e.g., KOtBu, LHMDS, Cs2CO3) CheckYield->ChangeBase Yes Success Reaction Successful CheckYield->Success No ChangeSolvent Screen Different Solvents (e.g., Dioxane, THF, DMSO) ChangeBase->ChangeSolvent OptimizeTemp Optimize Temperature (e.g., 80-120 °C) ChangeSolvent->OptimizeTemp OptimizeTemp->CheckYield G L2Pd(0) L₂Pd(0) LPd(0) LPd(0) L2Pd(0)->LPd(0) -L OxAdd LPd(Ar)(X) LPd(0)->OxAdd + Ar-X (Oxidative Addition) AmineCoord [LPd(Ar)(NHR')]+X- OxAdd->AmineCoord + R'NH₂ + Base RedElim Ar-NHR' AmineCoord->RedElim (Reductive Elimination) RedElim->LPd(0) + HX

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Computational studies have provided valuable insights into how bulky ligands can facilitate these challenging reactions. For instance, biaryl phosphorinane ligands have been shown to promote more favorable aniline binding in the catalytic cycle. [9] By systematically applying the troubleshooting strategies outlined in this guide, from rational ligand selection to the exploration of alternative metal catalysts, you can significantly improve your success rate in the challenging yet rewarding field of sterically hindered aniline cross-coupling.

References

  • de Gombert, A., Darù, A., Ahmed, T. S., Haibach, M. C., Li-Matsuura, R., Yang, C., Henry, R. F., Cook, S. P., Shekhar, S., & Blackmond, D. G. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Catalysis, 13(5), 2904–2915. [Link]

  • Shekhar, S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10495–10499. [Link]

  • de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ACS Publications. [Link]

  • ChemRxiv. (n.d.). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. Retrieved from [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Publications. [Link]

  • de Gombert, A., et al. (2023). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. [Link]

  • ResearchGate. (2025). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. Retrieved from [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis. [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b - Diva-Portal.org. (2019). Retrieved from [Link]

  • Practical catalytic method for synthesis of sterically hindered anilines - RSC Publishing. (n.d.). Retrieved from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Fisher, D. J., Shaum, J. B., Mills, C. L., & Read de Alaniz, J. (2016). Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides. Organic Letters. [Link]

  • ResearchGate. (n.d.). Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ChemRxiv. (n.d.). Mapping Ambiphile Reactivity Trends in the Anti- (Hetero)annulation of Non-Conjugated Alkenes via Pd(II). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Books. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of 2-oxo-tetrahydroquinazolines a. Retrieved from [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. [Link]

  • Suzuki cross-coupling - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Sterically Congested 2,6‐Disubstituted Anilines from Direct C−N Bond Formation at an Iodine(III) Center - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. (2015). Journal of the American Chemical Society. [Link]

  • Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC. (2022). Retrieved from [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization - Semantic Scholar. (2024). Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline vs. 2-Bromo-5-(trifluoromethoxy)aniline

The following guide provides an in-depth technical comparison between 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline and 2-Bromo-5-(trifluoromethoxy)aniline . Executive Summary In medicinal chemistry, the optimization of l...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline and 2-Bromo-5-(trifluoromethoxy)aniline .

Executive Summary

In medicinal chemistry, the optimization of lead compounds often hinges on subtle structural modifications that drastically alter metabolic stability and pharmacokinetic (PK) profiles without compromising potency.

This guide compares two critical aniline building blocks:

  • 2-Bromo-5-(trifluoromethoxy)aniline (Compound B) : The "Standard Scaffold," widely used for introducing the privileged trifluoromethoxy (

    
    ) pharmacophore.[1]
    
  • 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (Compound A) : The "Metabolically Hardened Scaffold," designed to block the metabolically vulnerable para-position.[1]

Key Takeaway: While Compound B is the primary starting material for early-stage exploration, Compound A is the superior choice for lead optimization when para-hydroxylation (CYP450 metabolism) limits the drug's half-life (


). The C4-Chlorine atom serves as a metabolic blocker and lipophilic modulator.[1]

Structural & Physicochemical Analysis[2]

The defining difference lies at the C4 position. In Compound B, this position is occupied by a Hydrogen atom, leaving the ring susceptible to electrophilic metabolic attack. In Compound A, a Chlorine atom occupies this site.

Table 1: Physicochemical Comparison
FeatureCompound A (Advanced)Compound B (Standard)
Structure 2-Br, 4-Cl, 5-

-Aniline
2-Br, 5-

-Aniline
CAS Number 1805213-02-8887267-47-2
Molecular Weight ~290.46 g/mol 256.02 g/mol
ClogP (Predicted) ~4.2 (High Lipophilicity)~3.1 (Moderate Lipophilicity)
Para-Position (C4) Blocked (Chlorine) Open (Hydrogen)
Electronic Effect

(Cl withdraws)
Neutral (H)
Metabolic Stability High (Blocks CYP oxidation)Low/Moderate (Prone to oxidation)
Primary Use Lead Optimization (

extension)
Library Synthesis / HTS
Electronic & Steric Impact
  • The "Magic Chloro" Effect: The introduction of Chlorine at C4 does not significantly perturb the electronic nature of the amino group (

    
    ) due to the counterbalancing inductive withdrawal (-I) and resonance donation (+R) of the halogen. However, it significantly increases the lipophilicity (LogP increases by ~1.0), which can enhance membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Selectivity: The C-Br bond at C2 remains the weakest carbon-halogen bond in both molecules, ensuring that Palladium-catalyzed cross-couplings (Suzuki, Buchwald) occur selectively at C2, leaving the C4-Cl and C5-

    
     intact.[1]
    

Decision Logic: When to Use Which?

The choice between these two scaffolds is dictated by the stage of drug discovery and the specific SAR (Structure-Activity Relationship) requirements.

DecisionTree Start Select Aniline Scaffold Stage Development Stage? Start->Stage Early Hit Identification / HTS Stage->Early Exploratory Late Lead Optimization Stage->Late Refining UseB Use Compound B (2-Bromo-5-OCF3) Lower Cost, Higher Availability Early->UseB Metabolism Is t1/2 too short due to para-oxidation? Late->Metabolism Metabolism->UseB No UseA Use Compound A (2-Bromo-4-chloro-5-OCF3) Blocks Metabolism, Increases Lipophilicity Metabolism->UseA Yes (Metabolic Soft Spot)

Figure 1: Decision tree for selecting between the standard and chlorinated scaffolds.

Synthetic Utility & Reactivity[4][5]

Synthesis of Compound A from Compound B

Compound A is typically synthesized by the electrophilic chlorination of Compound B. The amino group (


) at C1 strongly directs the incoming electrophile to the para-position (C4).

Reaction Scheme: Compound B + NCS (N-Chlorosuccinimide) -> Compound A[1]

Chemoselectivity in Cross-Couplings

A critical concern for researchers is whether the Chlorine at C4 interferes with couplings at C2-Bromine.[1]

  • Fact: The Bond Dissociation Energy (BDE) of C-Br (~68 kcal/mol) is significantly lower than that of C-Cl (~81 kcal/mol).

  • Result: Under standard Suzuki-Miyaura conditions (Pd(PPh3)4, Na2CO3), oxidative addition occurs almost exclusively at the C-Br bond. The C-Cl bond remains stable, preserving the metabolic block.

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline (Compound A)

This protocol converts the standard scaffold (B) into the hardened scaffold (A).[1]

Reagents:

  • 2-Bromo-5-(trifluoromethoxy)aniline (1.0 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.05 eq)[1]

  • Acetonitrile (ACN) (0.1 M concentration)

Procedure:

  • Dissolution: Charge a round-bottom flask with 2-Bromo-5-(trifluoromethoxy)aniline and dissolve in ACN.

  • Addition: Add NCS portion-wise at 0°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1][2] The product (Compound A) will appear as a slightly more non-polar spot.

  • Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate and wash with water (2x) and brine (1x).

  • Purification: Dry over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Validation:

    
     NMR should show the disappearance of the C4-proton signal (doublet/multiplet in the aromatic region) and retention of the C3/C6 protons.
    
Protocol 2: Selective Suzuki Coupling at C2

Demonstrates the chemoselectivity of Br vs. Cl.

Reagents:

  • Compound A (1.0 eq)[3]

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq)
    
  • Dioxane/Water (4:1)

Procedure:

  • Combine Compound A, boronic acid, base, and catalyst in a sealed tube.

  • Degas with Nitrogen for 5 minutes.

  • Heat to 90°C for 12 hours.

  • Result: The phenyl ring couples at C2. The C4-Chlorine and C5-

    
     groups remain intact.[1]
    

Safety & Handling (MSDS Highlights)

Both compounds are halogenated anilines and share similar hazard profiles.

  • Acute Toxicity: Harmful if swallowed or inhaled.[1] Anilines can cause methemoglobinemia (blue skin/lips).

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive (store in amber vials).

References

  • Synthesis and Properties of Compound B

    • Source: PubChem. "2-Bromo-5-(trifluoromethoxy)aniline | C7H5BrF3NO".[1] National Library of Medicine.

    • URL:[Link]

  • CAS Verification for Compound A

    • Source: Chem960. "CAS 1805213-02-8 | 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline".[1]

  • Metabolic Stability & Halogen Effects

    • Source: Xu, Z., et al.[4] "The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability." ResearchGate.[5]

    • URL:[Link]

  • Bioisosterism of Chlorine and Methyl Groups

    • Source: Barnes-Seeman, D., et al. "The Role of Fluorine and Chlorine in Drug Design." Journal of Medicinal Chemistry. (Cited concept: "Magic Methyl/Chloro").
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline

Executive Summary & Immediate Directive Do not dispose of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline down the drain or in general trash. This compound is a poly-halogenated aromatic amine .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Do not dispose of 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline down the drain or in general trash.

This compound is a poly-halogenated aromatic amine . Its disposal is strictly regulated due to two critical factors:

  • Aquatic Toxicity: Halogenated anilines are persistent marine pollutants.

  • Incineration Hazards: The trifluoromethoxy group (

    
    ) releases highly corrosive Hydrogen Fluoride (HF) gas upon combustion, requiring specialized scrubbing systems not present in standard medical or non-halogenated waste incinerators.
    

Immediate Action: Segregate this waste into a container explicitly labeled "HALOGENATED ORGANIC WASTE."

Chemical Profile & Waste Classification

To ensure compliance (RCRA/EPA in the US, REACH in EU), you must understand the "Why" behind the disposal method. This molecule is not just "chemical waste"; it is a precursor to acid gases.

PropertyDataDisposal Implication
CAS Number 1806981-27-0 (varies by isomer)Use for waste manifesting.
Functional Groups Aniline (

), Halogens (

), Trifluoromethoxy (

)
Toxic & Corrosive Precursor.
Physical State Solid (typically off-white/yellow powder)Must be dissolved or contained as solid waste; do not suspend in water.
Waste Code (RCRA) Not explicitly P/U-listed by CAS.D002 (Corrosivity potential if wet), D003 (Reactivity potential). Treat as Hazardous Waste .[1]
Combustion Products

Requires Rotary Kiln Incineration with caustic scrubbing.

Waste Segregation Strategy (The Golden Rule)

The most common compliance failure in drug discovery labs is mixing halogenated anilines with non-halogenated solvents (e.g., Acetone, Methanol).

  • The Error: Placing this compound in "General Organic Waste."

  • The Consequence: When general waste is burned as fuel (fuel blending), the unexpected generation of HF and HBr corrodes the incinerator's heat exchangers and breaches emission limits.

Segregation Logic Tree

The following logic determines the correct waste stream for your sample.

WasteSegregation cluster_Liquids Liquid Waste (Mother Liquors/Solutions) cluster_Solids Solid Waste (Pure Compound/Contaminated Debris) Start Waste Generation: 2-Bromo-4-chloro-5-(trifluoromethoxy)aniline StateCheck Is the waste Solid or Liquid? Start->StateCheck SolventCheck Solvent Type? StateCheck->SolventCheck Liquid SolidBin Solid Hazardous Waste (Trace-Contaminated) StateCheck->SolidBin Gloves/Paper PureBin Pure Substance Container (High Concentration) StateCheck->PureBin Expired/Excess Chemical HaloStream HALOGENATED Organic Waste SolventCheck->HaloStream Contains DCM, Chloroform, or This Compound NonHaloStream NON-HALOGENATED Organic Waste SolventCheck->NonHaloStream Only Acetone/MeOH (DO NOT USE FOR THIS COMPOUND) NonHaloStream->HaloStream Correction: Add to Halogenated Stream

Figure 1: Decision matrix for segregating halogenated aniline waste. Note that even if dissolved in a non-halogenated solvent like methanol, the presence of the halogenated solute reclassifies the entire mixture as Halogenated Waste.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containment
  • Select Container: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal containers if the waste is acidic or wet, as the amine/halide combo can induce corrosion.

  • Solid Waste:

    • Place pure substance in a screw-top glass jar.

    • Double-bag contaminated gloves/weigh boats in clear polyethylene bags (4 mil thickness) before placing in the solid waste drum.

  • Liquid Waste:

    • Pour into the Halogenated Solvent carboy.

    • Headspace Rule: Leave 10% headspace in the container to allow for vapor expansion.

Phase 2: Labeling (Critical for Safety)

Attach a hazardous waste tag immediately upon the first drop of waste entering the container. The label must contain:

  • Full Chemical Name: "2-Bromo-4-chloro-5-(trifluoromethoxy)aniline solution" (No abbreviations).

  • Hazard Checkboxes: Check Toxic and Irritant .

  • Constituents: List the solvent (e.g., "Dichloromethane 95%") and the solute (e.g., "Aniline derivative 5%").

Phase 3: Storage
  • Store in a Satellite Accumulation Area (SAA) near the point of generation.

  • Secondary Containment: The container must sit in a tray capable of holding 110% of the volume.

  • Incompatibility: Keep away from oxidizers (e.g., nitric acid, peroxides).[2] Anilines can react vigorously with strong oxidizers.

The "Why": Incineration Thermodynamics

As a scientist, you should understand the fate of your waste. We do not landfill this chemical; we destroy it.

However, the Trifluoromethoxy (


)  group presents a challenge. The C-F bond is one of the strongest in organic chemistry (

).
  • Standard Incineration (

    
    ):  Incomplete combustion occurs. This can form Perfluoroisobutene (PFIB)  or other toxic fluorinated olefins.
    
  • High-Temperature Incineration (

    
    ):  Required to break the C-F bonds.
    
    • Reaction:

      
      
      
  • Scrubbing: The facility must use a "Wet Scrubber" with a caustic solution (NaOH) to neutralize the acid gases immediately:

    • Without this step, the facility releases acid rain precursors.

Therefore, mislabeling this as "Non-Halogenated" bypasses the high-temp/scrubber requirement, creating an environmental hazard.

Emergency Procedures (Spill Response)

PPE Required: Nitrile gloves (double gloved), safety goggles, lab coat. If powder is fine/dusty, use N95 or P100 respiratory protection.

Scenario A: Solid Spill (Powder)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • Dampen: Gently cover the powder with a paper towel dampened with mineral oil or water (to prevent dust generation).

  • Sweep: Use a dustpan and brush dedicated to hazardous waste. Do not use a vacuum cleaner unless it is HEPA-rated and explosion-proof.

  • Decontaminate: Wipe the surface with a soap/water solution, followed by ethanol.

  • Dispose: All cleanup materials go into the Solid Hazardous Waste bin.

Scenario B: Liquid Spill (Solution)
  • Absorb: Use universal absorbent pads or vermiculite.

  • Neutralize: No specific neutralization is required for the aniline itself, but ensure the solvent is contained.

  • Pack: Shovel absorbent into a heavy-duty bag or bucket. Label as "Debris contaminated with Halogenated Aniline."

References & Authority

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C.

  • PubChem. Compound Summary: Halogenated Anilines (General Hazard Profile). National Library of Medicine.

  • American Chemical Society (ACS). Identifying and Handling Hazardous Waste in Research Laboratories.

  • Tsang, W., et al. The Combustion of Highly Fluorinated Organic Compounds.[3] NIST/University of Utah. (Demonstrates thermal stability of fluorinated groups).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-chloro-5-(trifluoromethoxy)aniline
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